molecular formula C21H23N3O3 B2789525 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide CAS No. 898465-98-0

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide

Cat. No. B2789525
CAS RN: 898465-98-0
M. Wt: 365.433
InChI Key: JJFZWFOABRUYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been widely used in scientific research to investigate the role of the P2X7 receptor in different conditions.

Mechanism Of Action

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed on various cell types, including immune cells, neurons, and glial cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1β. N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide blocks the activation of the P2X7 receptor, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has been shown to have various biochemical and physiological effects in different studies. For example, N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has been shown to reduce the release of pro-inflammatory cytokines in immune cells, such as macrophages and microglia. N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has been shown to reduce neurodegeneration in animal models of Alzheimer's disease and multiple sclerosis.

Advantages And Limitations For Lab Experiments

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor. N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide is also relatively stable and can be easily synthesized. However, N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has some limitations, including its poor solubility in water and its potential off-target effects. Therefore, it is important to use appropriate controls and to validate the specificity of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide in each experiment.

Future Directions

There are several future directions for research on N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide and the P2X7 receptor. For example, further studies are needed to investigate the potential therapeutic effects of P2X7 receptor antagonists in different diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In addition, further studies are needed to investigate the role of the P2X7 receptor in different physiological and pathological processes, such as synaptic plasticity and neuroinflammation. Finally, further studies are needed to develop more potent and selective P2X7 receptor antagonists with improved pharmacokinetic properties.

Synthesis Methods

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide can be synthesized using a multi-step process that involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with phenethylamine to form N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenylethane-1,2-diamine. This compound is then reacted with oxalyl chloride to form N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide.

Scientific Research Applications

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has been used in various scientific research studies to investigate the role of the P2X7 receptor in different conditions. For example, N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has been used to study the role of the P2X7 receptor in pain, inflammation, and neurodegeneration. N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has also been used to investigate the potential therapeutic effects of P2X7 receptor antagonists in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15(25)24-13-5-8-17-9-10-18(14-19(17)24)23-21(27)20(26)22-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFZWFOABRUYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.